molecular formula C12H16O3S B1312669 Ethyl 6-oxo-6-(3-thienyl)hexanoate CAS No. 333355-34-3

Ethyl 6-oxo-6-(3-thienyl)hexanoate

Cat. No. B1312669
CAS RN: 333355-34-3
M. Wt: 240.32 g/mol
InChI Key: DGTMCBRGRPRAIG-UHFFFAOYSA-N
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Description

“Ethyl 6-oxo-6-(3-thienyl)hexanoate” is a chemical compound with the molecular formula C12H16O3S . It contains a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 Thiophene .


Molecular Structure Analysis

The molecular structure of “Ethyl 6-oxo-6-(3-thienyl)hexanoate” is characterized by a five-membered thiophene ring, an aliphatic ester group, and an aromatic ketone group . The molecule has a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 2 double bonds, and 5 aromatic bonds .


Physical And Chemical Properties Analysis

The molecular weight of “Ethyl 6-oxo-6-(3-thienyl)hexanoate” is approximately 240.32 . The predicted density is 1.128±0.06 g/cm3, and the predicted boiling point is 344.1±22.0 °C .

Scientific Research Applications

Chemical Properties

Ethyl 6-oxo-6-(3-thienyl)hexanoate is a chemical compound with the molecular formula C12H16O3S . It has an average mass of 240.319 Da and a monoisotopic mass of 240.082016 Da . The compound is characterized by a thiazole ring , which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Biological Activities

Thiazole derivatives, such as Ethyl 6-oxo-6-(3-thienyl)hexanoate, have been found to exhibit several biological activities. These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Antitumor and Cytotoxic Activity

Some thiazole derivatives have been synthesized and reported for their cytotoxicity activity on human tumor cell lines . This suggests that Ethyl 6-oxo-6-(3-thienyl)hexanoate could potentially be used in cancer research and treatment.

Biocatalysis in Flavor Ester Synthesis

Ethyl hexanoate, a related compound, is known for its pineapple flavor and is synthesized using biocatalysis in a solvent-free system . While this specific application doesn’t directly involve Ethyl 6-oxo-6-(3-thienyl)hexanoate, it’s possible that similar methods could be used to synthesize flavor esters from this compound.

Environmental Impact

The compound’s environmental impact can be predicted using various models. For instance, it has been predicted to have a water solubility of 73.5 mg/L at 25°C . It also has a predicted biodegradation probability , suggesting it could be broken down in the environment .

Potential Drug Development

Given the diverse biological activities of thiazole derivatives, Ethyl 6-oxo-6-(3-thienyl)hexanoate could potentially be used in the development of new drugs. Its properties could be exploited to design drugs with lesser side effects .

properties

IUPAC Name

ethyl 6-oxo-6-thiophen-3-ylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-2-15-12(14)6-4-3-5-11(13)10-7-8-16-9-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTMCBRGRPRAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463053
Record name ETHYL 6-OXO-6-(3-THIENYL)HEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxo-6-(3-thienyl)hexanoate

CAS RN

333355-34-3
Record name ETHYL 6-OXO-6-(3-THIENYL)HEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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